molecular formula C11H7ClN2O3 B3024833 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 312303-78-9

1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3024833
M. Wt: 250.64 g/mol
InChI Key: DYZJTEXKBQVPQV-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is a yellow solid with a special smell . One of the main uses of 1-(2-chloro-5-nitrophenyl)ethanone is as an intermediate in organic synthesis. It can be used in the synthesis of various drugs, dyes and pesticides and other compounds .


Synthesis Analysis

A series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation . The synthesized compounds have been characterized by their physical constants and spectral data .


Molecular Structure Analysis

The molecular formula of 1-(2-chloro-5-nitrophenyl)ethanone is C8H6ClNO3, with a molecular weight of 199.591 . The exact mass is 199.003616 .


Physical And Chemical Properties Analysis

The density of 1-(2-chloro-5-nitrophenyl)ethanone is 1.4±0.1 g/cm3. It has a boiling point of 244.8±20.0 °C at 760 mmHg . The flash point is 101.8±21.8 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of β-lactams and Dihydrochromeno Azet-2(1H)-ones : Carbaldehydes, similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, are used in the synthesis of β-lactams and dihydrochromeno[3,2-b]azet-2(1H)-ones. These compounds are obtained by treating carbaldehydes with Lewis or Bronsted acids in various solvents, leading to compounds of different types including pyrrolidin-2-one derivatives (Bertha et al., 1998).

  • Catalyst-Free and Solvent-Free Synthesis : Carbaldehydes are involved in the three-component condensation reaction with aromatic amines and ethyl pyruvate under catalyst-free and solvent-free conditions. This method, applied to compounds like 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is environmentally friendly and yields products like diarylpyrrol-2(5H)-ones (Niknam & Mojikhalifeh, 2014).

  • Sonogashira-Type Reactions : Compounds structurally similar to 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde are used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This leads to the formation of products like 1-phenylpyrazolo[4,3-c]pyridines, highlighting the compound's utility in creating complex organic structures (Vilkauskaitė et al., 2011).

Material Science and Molecular Engineering

  • Synthesis of Conducting Polymers : Carbaldehydes are used in the synthesis of soluble conducting polymers. These polymers, created from monomers like 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, are characterized by various spectroscopic techniques and are potential materials for electrochromic devices (Variş et al., 2006).

  • Non-Cyclic Tetrapyrrole Receptors : Carbaldehydes are key in synthesizing tetrakis(1H-pyrrole-2-carbaldehyde) receptors. These receptors can be electronically switched to display high affinity for certain anions, showcasing their application in molecular recognition and sensor technologies (Deliomeroglu et al., 2014).

Advanced Chemistry Applications

  • Magnetic Properties Studies : The application of carbaldehydes extends to the study of magnetic properties in molecular structures. For instance, they are used as ligands in the coordination of paramagnetic metal ions, leading to the synthesis of clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Synthesis of Hydroporphyrins : Carbaldehydes play a crucial role in the synthesis of hydroporphyrins, essential in the rational synthesis of chlorins and oxochlorins. They are involved in multi-step transformations, demonstrating their importance in complex organic syntheses (Ptaszek et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 2-chloro-5-nitrophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZJTEXKBQVPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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